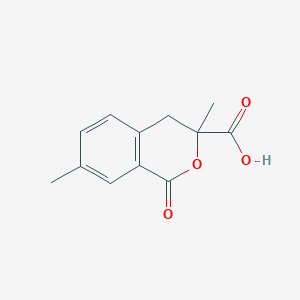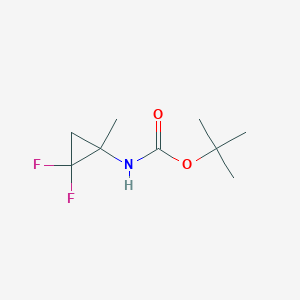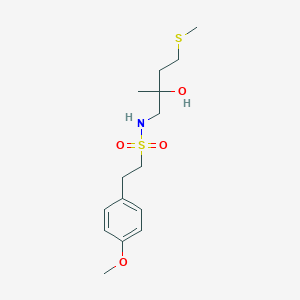![molecular formula C23H20F3N5O2S B2553015 4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872996-26-4](/img/structure/B2553015.png)
4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide" is a complex organic molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of the compound of interest would likely be characterized by the presence of a triazolopyridazine moiety, a trifluoromethyl group, and a benzamide linkage. These features are indicative of a molecule that could exhibit significant biological activity, given the prevalence of such motifs in pharmacologically active compounds. The papers provided do not directly analyze this structure but do discuss related heterocyclic compounds, which often require careful analysis to determine their conformation and electronic properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds suggest that the compound of interest may also undergo various transformations. For example, the desmethylation step mentioned in the synthesis of a PET agent could be relevant if similar functional groups are present in the target compound. The reactivity of such compounds is often influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the overall chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of a trifluoromethyl group could increase the compound's lipophilicity, potentially affecting its ability to cross biological membranes . The benzamide linkage is a common feature in many drug molecules and can impact the compound's solubility and stability. The heterocyclic components of the molecule may also contribute to its photophysical properties, which could be relevant for imaging applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Antiproliferative Activity
Research into triazolopyridazine derivatives, including compounds similar in structure to 4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, has shown that these compounds exhibit antiproliferative activities. Specifically, certain ester forms of these derivatives have inhibited the proliferation of endothelial and tumor cells, highlighting their potential in cancer therapy research (Ilić et al., 2011).
Antimicrobial and Antioxidant Properties
Derivatives of triazolopyridazine have also been evaluated for their antimicrobial and antioxidant activities. The synthesis of uncommon series of triazolopyrimidines has been achieved, with these compounds being characterized for their antimicrobial activity against various pathogens and their antioxidant capacity (Gilava et al., 2020).
Chemical Synthesis and Structural Analysis
Novel Synthetic Routes
Research into the synthetic pathways for creating triazolopyridazine derivatives has yielded novel methods for their preparation. These synthetic routes are critical for developing new pharmaceuticals and materials with improved properties and activities (Mohamed, 2021).
Molecular Structure Analysis
The structural analysis of triazolopyridazine compounds through techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations provides insight into their chemical properties and potential biological interactions. This detailed structural understanding is essential for the rational design of compounds with specific biological activities (Sallam et al., 2021).
Safety And Hazards
This would involve examining any known hazards associated with the compound. This could include its toxicity, flammability, reactivity, and any safety precautions that need to be taken when handling it.
Zukünftige Richtungen
Future directions could involve potential applications of the compound, areas where further research is needed, and any unanswered questions about its properties or behavior.
Eigenschaften
IUPAC Name |
4-methoxy-N-[2-[6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O2S/c1-33-18-8-4-16(5-9-18)22(32)27-13-12-20-29-28-19-10-11-21(30-31(19)20)34-14-15-2-6-17(7-3-15)23(24,25)26/h2-11H,12-14H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTSSAKSPBOLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

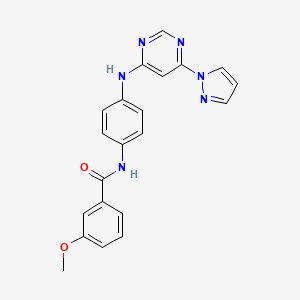
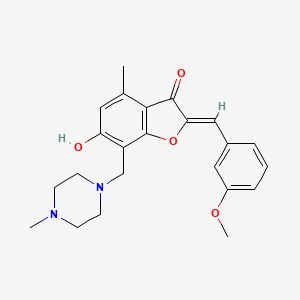
![4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate](/img/structure/B2552936.png)
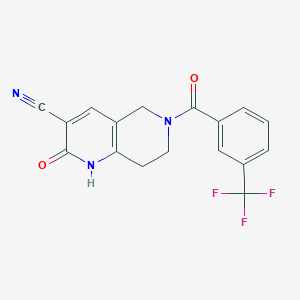
![2-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate](/img/structure/B2552939.png)
![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2552940.png)
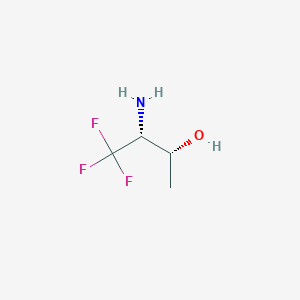
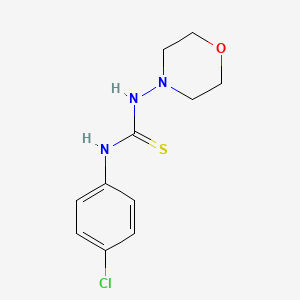
![3-(3,4-difluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2552943.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2552945.png)
![3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2552947.png)
